molecular formula C10H7F3O2 B077017 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione CAS No. 10557-15-0

1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione

Cat. No. B077017
CAS RN: 10557-15-0
M. Wt: 216.16 g/mol
InChI Key: NAUVRZPTOJDWNX-UHFFFAOYSA-N
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Description

Introduction 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione is a chemical compound that can be analyzed in terms of its synthesis, structure, and properties. It belongs to the class of organic compounds known as β-diketones, which are characterized by the presence of two carbonyl groups on adjacent carbon atoms.

Synthesis Analysis The synthesis of β-diketones, like 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione, often involves the condensation of acetophenones with appropriate aldehydes or ketones. A specific synthesis method might not be directly available for this compound, but typical processes involve base-catalyzed Claisen condensation or similar reactions. These methods provide a pathway to synthesize various substituted β-diketones, offering high yields and simple work-up procedures (Vibhute et al., 2012).

Molecular Structure Analysis The molecular structure of β-diketones like 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione is characterized by the presence of two carbonyl groups adjacent to each other. This structure can lead to various conformations and electronic interactions affecting the compound's chemical behavior. X-ray crystallography and computational methods such as DFT can be used to analyze these structures, providing insights into conformational preferences and electronic properties (Emsley et al., 1987).

Chemical Reactions and Properties β-Diketones undergo a range of chemical reactions, including enolization, halogenation, and complexation with metals. These reactions can be influenced by the nature of substituents on the phenyl ring. For example, halogenation reactions of substituted β-diketones occur regioselectively, highlighting the impact of electronic and steric factors on chemical reactivity (Galer et al., 2011).

Scientific Research Applications

Regioselective Halogenation

A study by Galer et al. (2011) focused on the highly regioselective halogenation of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione. This research demonstrated that halogenation with N-X reagents occurs regioselectively at the α position, except for fluorination, indicating the compound's potential in synthetic chemistry applications for specific halogen incorporation (Galer, Košmrlj, & Šket, 2011).

Unusual Condensation Reactions

Soloshonok et al. (2006) reported on the unusual condensation reactions involving 1,1,1,5,5,5-hexafluoropentane-2,4-dione, demonstrating complex chemical behaviors that contribute to the development of novel compounds with potentially unique properties (Soloshonok, Ohkura, & Yasumoto, 2006).

Fragmentation Studies

Research by Yosefdad et al. (2020) on the fragmentation of bis-phthalimide derivatives in electron impact ionization-mass spectrometry highlights the impact of structure and hydration on molecular stability and fragmentation patterns. This study offers insights into analytical chemistry techniques for characterizing similar compounds (Yosefdad, Valadbeigi, & Bayat, 2020).

Synthesis Methods

Vibhute et al. (2012) developed a simple and high-yielding method for synthesizing 1-(substituted phenyl)-3-methyl propane 1,3-dione. This research provides a cost-effective and practical approach to synthesizing derivatives of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione, enhancing its accessibility for further scientific exploration (Vibhute, Zangade, Gurav, & Vibhute, 2012).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylated compounds, such as “1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione”, have widespread applications in pharmaceuticals and agrochemicals due to the unique properties of the fluorine atom . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c1-6(14)9(15)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUVRZPTOJDWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380614
Record name 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione

CAS RN

10557-15-0
Record name 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione
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